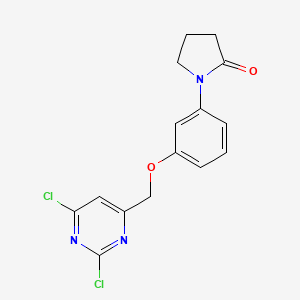
1-(3-((2,6-ジクロロピリミジン-4-イル)メトキシ)フェニル)ピロリジン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((2,6-Dichloropyrimidin-4-yl)methoxy)phenyl)pyrrolidin-2-one is a chemical compound that has garnered attention due to its unique structure and potential applications. This compound features a pyrrolidin-2-one core, which is a common structural motif in many biologically active molecules. The presence of the dichloropyrimidinyl group adds to its chemical versatility and potential for various reactions.
科学的研究の応用
1-(3-((2,6-Dichloropyrimidin-4-yl)methoxy)phenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for conditions such as cancer and infectious diseases.
Industry: It is employed in the synthesis of dyes, pigments, and other fine chemicals.
準備方法
The synthesis of 1-(3-((2,6-Dichloropyrimidin-4-yl)methoxy)phenyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of 2,6-dichloropyrimidine with 3-hydroxybenzaldehyde to form an intermediate, which is then subjected to cyclization with pyrrolidin-2-one under specific conditions. The reaction typically requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
1-(3-((2,6-Dichloropyrimidin-4-yl)methoxy)phenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
作用機序
The mechanism of action of 1-(3-((2,6-Dichloropyrimidin-4-yl)methoxy)phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The dichloropyrimidinyl group can bind to enzyme active sites or receptor pockets, inhibiting their function. This interaction can disrupt key biological pathways, leading to therapeutic effects. The pyrrolidin-2-one core enhances the compound’s binding affinity and specificity .
類似化合物との比較
Similar compounds to 1-(3-((2,6-Dichloropyrimidin-4-yl)methoxy)phenyl)pyrrolidin-2-one include:
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidin-2-one core and exhibit similar biological activities.
Dichloropyrimidine derivatives: Compounds with the dichloropyrimidinyl group also show comparable reactivity and applications.
生物活性
The compound 1-(3-((2,6-Dichloropyrimidin-4-yl)methoxy)phenyl)pyrrolidin-2-one is a pyrrolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, presenting relevant case studies, research findings, and data tables that illustrate its efficacy and mechanisms of action.
Molecular Formula
- Molecular Formula : C14H15Cl2N3O
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to 1-(3-((2,6-Dichloropyrimidin-4-yl)methoxy)phenyl)pyrrolidin-2-one. For instance, a study evaluated various pyrimidine derivatives for their ability to inhibit cancer cell proliferation. The results indicated that these compounds could effectively reduce cell viability in several cancer cell lines, including A549 (lung cancer), HCC827, and NCI-H358, with IC50 values ranging from 6.26 to 20.46 μM depending on the assay type (2D vs. 3D cultures) .
The proposed mechanism for the antitumor activity involves binding to DNA and inhibiting DNA-dependent enzymes. This interaction disrupts cellular processes necessary for tumor growth and proliferation. Compounds with structural features similar to our compound have shown a preference for binding within the minor groove of DNA, which is critical for their biological activity .
Antimicrobial Activity
In addition to its antitumor properties, there is emerging evidence suggesting that 1-(3-((2,6-Dichloropyrimidin-4-yl)methoxy)phenyl)pyrrolidin-2-one may exhibit antimicrobial activity. Studies on related pyrimidine derivatives have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections .
Study 1: Antitumor Efficacy
A recent investigation assessed the effects of pyrimidine derivatives on lung cancer cell lines using both 2D and 3D culture systems. The study found that while some compounds showed significant cytotoxicity in 2D assays, their effectiveness was reduced in 3D models, suggesting a need for further optimization of these compounds to enhance selectivity and reduce toxicity to normal cells .
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound A | A549 | 6.26 | 2D |
| Compound B | HCC827 | 20.46 | 3D |
| Compound C | NCI-H358 | 16.00 | 3D |
Study 2: Antimicrobial Properties
Another study evaluated the antimicrobial efficacy of pyrimidine derivatives against various bacterial strains. The results indicated that certain compounds exhibited broad-spectrum activity, which could be attributed to their ability to disrupt bacterial DNA synthesis .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 μg/mL |
| S. aureus | 16 μg/mL |
| P. aeruginosa | 64 μg/mL |
特性
IUPAC Name |
1-[3-[(2,6-dichloropyrimidin-4-yl)methoxy]phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2/c16-13-7-10(18-15(17)19-13)9-22-12-4-1-3-11(8-12)20-6-2-5-14(20)21/h1,3-4,7-8H,2,5-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUDYZUBUZOGDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=CC=C2)OCC3=CC(=NC(=N3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














